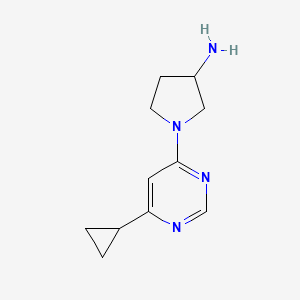

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

CAS No.: 1557135-93-9

Cat. No.: VC2880197

Molecular Formula: C11H16N4

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1557135-93-9 |

|---|---|

| Molecular Formula | C11H16N4 |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2 |

| Standard InChI Key | BEASNTJDFGCRSC-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NC=N2)N3CCC(C3)N |

| Canonical SMILES | C1CC1C2=CC(=NC=N2)N3CCC(C3)N |

Introduction

Chemical Identity and Structural Characteristics

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine is characterized by a pyrimidine ring with a cyclopropyl substituent at the 6-position and a pyrrolidin-3-amine group attached at the 4-position. This structural arrangement contributes to its potential functionality in various chemical and biological applications.

Basic Chemical Information

The compound possesses the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1557135-93-9 |

| Molecular Formula | C₁₁H₁₆N₄ |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2 |

| Standard InChIKey | BEASNTJDFGCRSC-UHFFFAOYSA-N |

The compound features several key structural elements that define its chemical behavior:

-

A pyrimidine heterocycle (six-membered ring with nitrogen atoms at positions 1 and 3)

-

A cyclopropyl group at position 6 of the pyrimidine ring

-

A pyrrolidin-3-amine moiety linked to position 4 of the pyrimidine ring

-

Multiple nitrogen atoms that can participate in hydrogen bonding and coordination chemistry

Physical Properties

Based on its structure and similar compounds, 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine is expected to exhibit the following physical characteristics:

-

Appearance: Likely a crystalline solid at room temperature

-

Solubility: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)

-

H-bond acceptors: Multiple nitrogen atoms capable of acting as hydrogen bond acceptors

-

H-bond donors: Primary amine group capable of hydrogen bond donation

-

Basicity: Multiple nitrogen atoms contributing to basic properties

Synthetic Methodologies

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine typically involves strategic construction of the pyrimidine core followed by incorporation of the functional groups. Several synthetic approaches have been developed for similar pyrimidine derivatives that could be adapted for this specific compound.

General Synthetic Routes

The synthesis generally involves the following key steps:

-

Construction of an appropriately substituted pyrimidine core

-

Introduction of the cyclopropyl group at the 6-position

-

Incorporation of the pyrrolidine component at the 4-position

-

Protection/deprotection strategies for the amine functionality

Nucleophilic Aromatic Substitution Approach

One common synthetic pathway for similar compounds involves nucleophilic aromatic substitution reactions:

-

Starting with a halogenated pyrimidine, typically 2,4-dichloropyrimidine or 4,6-dichloropyrimidine

-

Selective substitution at the more reactive 4-position with pyrrolidin-3-amine

-

Introduction of the cyclopropyl group at position 6 through coupling reactions

Studies on related compounds indicate that these substitution reactions:

-

Often proceed without requiring metal catalysts

-

Can be regioselective under controlled conditions

-

May require careful temperature control to prevent over-substitution

Alternative Synthetic Strategies

For structurally similar compounds, researchers have employed:

-

Cross-coupling methodologies using palladium or copper catalysts

-

Step-wise construction of the heterocyclic core

The exact synthetic route would need to be optimized based on:

-

Available starting materials

-

Desired scale of synthesis

-

Required purity of the final product

-

Consideration of protecting group strategies for the amine functionality

Structure-Activity Relationships and Biological Significance

While specific biological data for 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine is limited in the available literature, analysis of structurally related compounds provides insights into its potential biological relevance.

Related Compounds and Their Activities

Structurally similar compounds have demonstrated various biological activities:

| Related Compound Class | Reported Biological Activities |

|---|---|

| Pyrimidinyl pyrrolidines | Kinase inhibition, anti-inflammatory effects |

| Aminopyrimidines | TBK1 inhibition, potential applications in neurodegenerative diseases |

| Cyclopropylpyrimidines | Enzyme inhibition, anti-cancer properties |

| Pyrrolidin-3-amine derivatives | MCH-R1 antagonism, potential in obesity treatment |

Research on related compounds indicates that subtle structural modifications can significantly impact biological activities and target selectivity .

Structure Optimization Considerations

For potential medicinal chemistry applications, the following structural features could be modified to optimize activity:

-

Substitution at the pyrrolidine nitrogen or the primary amine

-

Modification of the cyclopropyl group to other cycloalkyl or aryl moieties

-

Introduction of additional functionality to the pyrimidine core

-

Exploration of stereochemical effects at the pyrrolidine chiral center

Applications in Research and Development

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine has several potential applications in chemical and pharmaceutical research.

Building Block for Medicinal Chemistry

The compound serves as a versatile scaffold for medicinal chemistry applications:

-

Starting material for library synthesis

-

Core structure for kinase inhibitor development

-

Template for structure-activity relationship studies

-

Intermediate in the synthesis of more complex bioactive molecules

Analytical Characterization

The identification and quality assessment of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine typically involves multiple analytical techniques.

Spectroscopic Analysis

Common spectroscopic methods used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR for proton environment determination

-

¹³C NMR for carbon skeleton confirmation

-

2D techniques (COSY, HSQC, HMBC) for structural confirmation

-

-

Mass Spectrometry

-

Expected molecular ion peak at m/z 204.27

-

Characteristic fragmentation patterns involving the cyclopropyl and pyrrolidine moieties

-

-

Infrared Spectroscopy

Chromatographic Methods

Quality control and purity assessment typically employ:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

Current Research Status

While specific research focused exclusively on 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine is limited in the published literature, the compound belongs to chemical classes that are actively being investigated for various applications, particularly in medicinal chemistry and drug discovery programs .

Future Research Directions

Several promising avenues exist for further investigation of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine.

Expanded Biological Screening

Comprehensive screening against diverse biological targets would help identify potential applications:

-

Kinase panel screening to identify potential enzyme targets

-

Receptor binding assays to evaluate interactions with various receptor classes

-

Phenotypic screening to identify cellular effects

-

Structure-activity relationship studies through systematic modification

Optimization of Synthetic Methods

Development of improved synthetic routes could enhance accessibility:

-

Exploration of green chemistry approaches

-

Optimization for scaled-up production

-

Stereoselective synthesis methods

Computational Studies

Computational approaches could provide insights into:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume